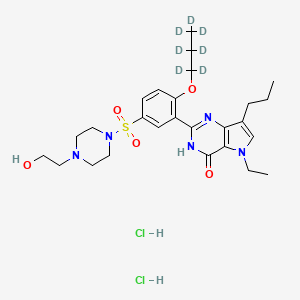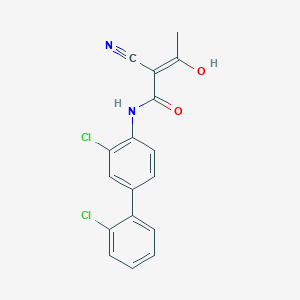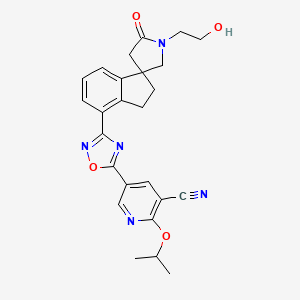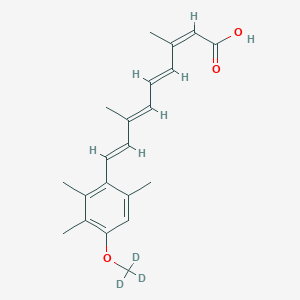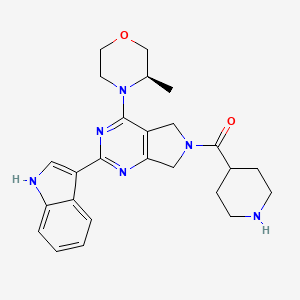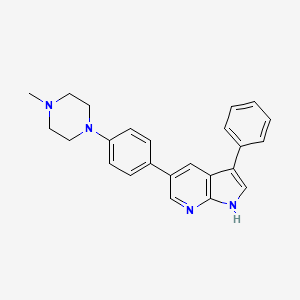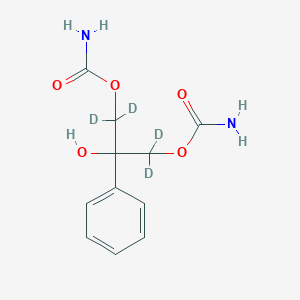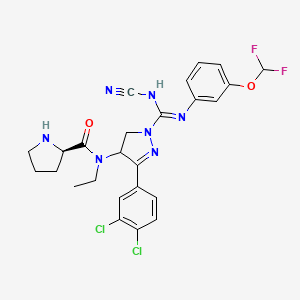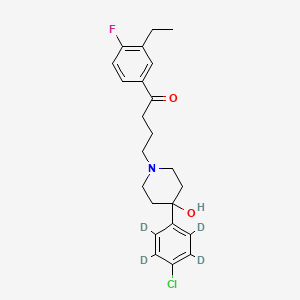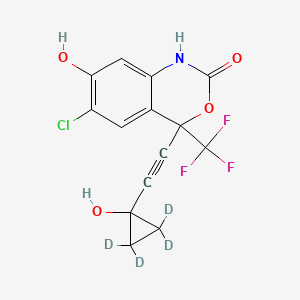
rac 7,14-Dihydroxy Efavirenz-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-7,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. The compound is racemic, meaning it contains equal amounts of two enantiomers. The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of Efavirenz.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-7,14-Dihydroxy Efavirenz-d4 involves the incorporation of deuterium atoms into the Efavirenz molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Efavirenz can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (Rac)-7,14-Dihydroxy Efavirenz-d4 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium-labeled compound meets the required specifications for research applications.
化学反応の分析
Types of Reactions
(Rac)-7,14-Dihydroxy Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of deuterium-labeled reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deuterium-labeled alcohols.
科学的研究の応用
(Rac)-7,14-Dihydroxy Efavirenz-d4 is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use the compound to study the metabolic pathways of Efavirenz, identifying key enzymes and intermediates involved in its metabolism.
Drug Development: The compound is used in the development of new antiretroviral drugs, helping to optimize their pharmacokinetic and metabolic profiles.
Chemical Biology: It is used in chemical biology research to study the interactions of Efavirenz with biological targets, such as HIV reverse transcriptase.
作用機序
(Rac)-7,14-Dihydroxy Efavirenz-d4 exerts its effects by inhibiting the activity of HIV reverse transcriptase, an enzyme essential for the replication of the virus. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition blocks the replication of the virus, reducing its ability to infect new cells .
類似化合物との比較
Similar Compounds
Efavirenz: The parent compound of (Rac)-7,14-Dihydroxy Efavirenz-d4, used in the treatment of HIV infection.
8-Hydroxy Efavirenz-d4: A deuterium-labeled metabolite of Efavirenz, used in metabolic studies.
Efavirenz-d4: Another deuterium-labeled derivative of Efavirenz, used in pharmacokinetic studies.
Uniqueness
(Rac)-7,14-Dihydroxy Efavirenz-d4 is unique due to its specific deuterium labeling at the 7 and 14 positions, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This specificity provides researchers with valuable insights into the behavior of Efavirenz in biological systems, aiding in the development of more effective antiretroviral therapies.
特性
分子式 |
C14H9ClF3NO4 |
|---|---|
分子量 |
351.70 g/mol |
IUPAC名 |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 |
InChIキー |
KUTVEJICWJIROD-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(C(C1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O)([2H])[2H])[2H] |
正規SMILES |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
